ethyl 2-[(1E)-2,3-dihydro-1H-inden-1-ylidene]acetate
CAS No.: 21779-31-7
Cat. No.: VC8412853
Molecular Formula: C13H14O2
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.
![ethyl 2-[(1E)-2,3-dihydro-1H-inden-1-ylidene]acetate - 21779-31-7](/images/structure/VC8412853.png)
Specification
CAS No. | 21779-31-7 |
---|---|
Molecular Formula | C13H14O2 |
Molecular Weight | 202.25 g/mol |
IUPAC Name | ethyl (2E)-2-(2,3-dihydroinden-1-ylidene)acetate |
Standard InChI | InChI=1S/C13H14O2/c1-2-15-13(14)9-11-8-7-10-5-3-4-6-12(10)11/h3-6,9H,2,7-8H2,1H3/b11-9+ |
Standard InChI Key | KRGWQDMTJGWQFM-PKNBQFBNSA-N |
Isomeric SMILES | CCOC(=O)/C=C/1\CCC2=CC=CC=C21 |
SMILES | CCOC(=O)C=C1CCC2=CC=CC=C21 |
Canonical SMILES | CCOC(=O)C=C1CCC2=CC=CC=C21 |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound features a 2,3-dihydro-1H-inden-1-ylidene group linked to an ethyl acetate group via a conjugated double bond in the (1E)-configuration. This configuration ensures planar geometry at the α,β-unsaturated ester, influencing both reactivity and intermolecular interactions . The molecular formula is C₁₃H₁₄O₂, with a molecular weight of 202.25 g/mol. Key identifiers include:
Property | Value |
---|---|
IUPAC Name | Ethyl 2-[(1E)-2,3-dihydro-1H-inden-1-ylidene]acetate |
CAS Number | Not formally assigned |
SMILES | CCOC(=O)C=C1C2CCCC2C=C1 |
InChIKey | Pending experimental validation |
The indene backbone introduces rigidity, while the ester group enhances solubility in organic solvents such as dichloromethane and methanol .
Spectroscopic Signatures
Although experimental spectral data for this compound is unavailable, analogs like ethyl 2-cyclopropylideneacetate ( ) and methylene-cycloalkylacetates ( ) provide reference points:
-
IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch).
-
¹H NMR: Characteristic signals for the indene protons (δ 6.5–7.2 ppm, aromatic), ethyl group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂O), and conjugated double bond (δ 5.8–6.3 ppm) .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized via a two-step sequence:
-
Formation of the Indenylidene Core: Cyclohexenone derivatives undergo α,α′-dialkylation to generate the bicyclic indene structure.
-
Olefination and Esterification: Wittig or Horner-Wadsworth-Emmons reactions introduce the α,β-unsaturated ester moiety .
Stepwise Synthesis
A representative protocol, adapted from MCA syntheses ( ), involves:
-
Alkylation of 1-(Cyclohex-1-en-1-yl)pyrrolidine:
Reacting 1-(cyclohex-1-en-1-yl)pyrrolidine with ethyl bromoacetate in the presence of a base (e.g., LDA) yields the intermediate ketone. -
Olefination:
Treating the ketone with ethyl diethylphosphonoacetate under basic conditions (e.g., NaH) produces the (E)-configured α,β-unsaturated ester . -
Purification:
Column chromatography (silica gel, hexane/ethyl acetate) isolates the product in ~65% yield.
Critical Parameters:
-
Temperature control (<0°C during alkylation) prevents side reactions.
-
Use of anhydrous solvents ensures high olefination efficiency .
Physicochemical Properties
Thermodynamic Data
Analogous compounds suggest the following properties:
Property | Value | Source Analog |
---|---|---|
Density | ~1.15 g/cm³ | Ethyl cyclopropylideneacetate |
Boiling Point | ~245–250°C (extrapolated) | Indene derivatives |
LogP | ~2.8 (predicted) | Calculated via ChemAxon |
The conjugated system lowers the LUMO energy, enhancing electrophilic reactivity at the β-carbon .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume